molecular formula C17H15N3O5S2 B2391684 Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate CAS No. 865198-54-5

Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

Cat. No.: B2391684
CAS No.: 865198-54-5
M. Wt: 405.44
InChI Key: VGWJBDJPYZNTCA-ZPHPHTNESA-N
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Description

Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate: is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazole ring system, a sulfamoyl group, and a benzoylimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include benzoyl chloride, sulfamoyl chloride, and acetic anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Safety measures and waste management are critical considerations in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups or structural changes.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antioxidant properties. It may be used in the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 2-Methyl-1,3-benzothiazol-6-amine

  • 2-Amino-6-methylbenzothiazole

  • Aminothiazole-Linked Metal Chelates

Uniqueness: Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-25-15(21)10-20-13-8-7-12(27(18,23)24)9-14(13)26-17(20)19-16(22)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,18,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWJBDJPYZNTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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